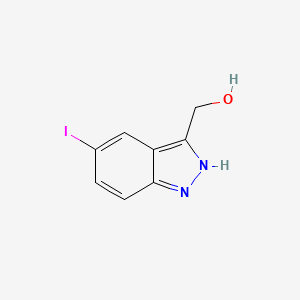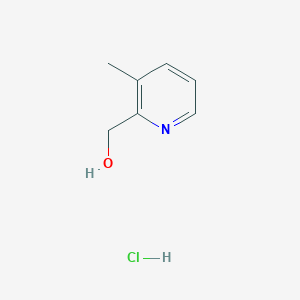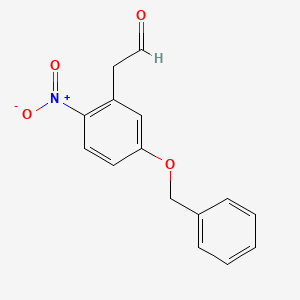
Methyl 3,5-dimethylpicolinate
Vue d'ensemble
Description
“Methyl 3,5-dimethylpicolinate” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 .
Physical And Chemical Properties Analysis
“Methyl 3,5-dimethylpicolinate” is a compound with a molecular weight of 165.19 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
1. Biomedical Research and Toxicology
Methyl 3,5-dimethylpicolinate, similar to dimethyl sulfoxide (DMSO), may play a significant role in biomedical research, particularly in the context of cellular processes and epigenetic modifications. DMSO, for example, has been extensively used in various biomedical fields, including cryopreservation and in vitro assays. It has been shown to induce drastic changes in cellular processes and affect the epigenetic landscape, as evidenced by its impact on transcriptome, proteome, and DNA methylation profiles in cardiac and hepatic microtissues (Verheijen et al., 2019). Understanding the biological effects of such compounds is crucial for their safe and effective use in medical and research settings.
2. Chemical Characterization and Analytical Techniques
Methyl 3,5-dimethylpicolinate also holds importance in the field of analytical chemistry, particularly in the structural characterization of chemicals. For instance, comprehensive analytical and structural characterization techniques, including gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), and spectroscopic methods, are critical in identifying and understanding the properties of related compounds (Dybowski et al., 2021). These techniques can be applied to methyl 3,5-dimethylpicolinate for its detailed analysis and applications in various scientific domains.
3. Pharmacology and Drug Development
In pharmacology, methyl 3,5-dimethylpicolinate-related compounds are often studied for their potential therapeutic applications. For example, research has been conducted on the protective effects of similar compounds against excitotoxic death in neurons (Lu & Mattson, 2001). This includes exploring their ability to suppress ion currents and calcium influx induced by excitatory neurotransmitters, which can have implications for the treatment of neurodegenerative conditions.
4. Polymer Science and Material Chemistry
Methyl 3,5-dimethylpicolinate and its derivatives play a role in polymer science and material chemistry, with applications in the synthesis and characterization of polymers. For instance, copolymers of 3,5-dimethylphenyl methacrylate and methyl methacrylate have been synthesized and analyzed using various techniques, including FT-IR, NMR spectroscopy, and differential scanning calorimetry. These studies contribute to the development of new materials with specific properties for industrial applications (Vijayanand et al., 2002).
5. Crystallography and Molecular Structure Analysis
The study of crystal structures of derivatives of methyl 3,5-dimethylpicolinate, like methyl 3,5-dimethylbenzoate, provides insights into molecular interactions and bonding. This research is crucial in the field of crystallography, helping to understand the arrangement of molecules in crystalline materials and their potential applications in various fields, including pharmaceuticals and materials science (Ebersbach et al., 2022).
6. Genetics and Epigenetics Research
Compounds related to methyl 3,5-dimethylpicolinate are used in genetic and epigenetic research to study DNA methylation and hydroxymethylation. For example, DMSO, a related compound, has been shown to induce DNA hydroxymethylation in pre-osteoblastic cells, affecting gene expression related to DNA methylation and apoptosis. This kind of research has significant implications for understanding genetic regulation and potential therapeutic applications (Thaler et al., 2012).
7. Microbiology and Sterol Research
In microbiology, studies on methyl 3,5-dimethylpicolinate-related compounds, like 4,4-dimethyl sterols, contribute to the understanding of sterol biosynthesis in bacteria. This research is important for developing new antibiotics and understanding the microbial metabolism (Bouvier et al., 1976).
Safety and Hazards
Orientations Futures
While specific future directions for “Methyl 3,5-dimethylpicolinate” were not found in the search results, it’s worth noting that methyl-containing pharmaceuticals have been the focus of numerous papers and reviews . The ‘magic-methyl effect’ in medicinal chemistry and drug discovery has led to important implications related to biological activity, selectivity, affinity, solubility, and pharmacokinetic properties .
Propriétés
IUPAC Name |
methyl 3,5-dimethylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(2)8(10-5-6)9(11)12-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAICUPFAGSALTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dimethylpicolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



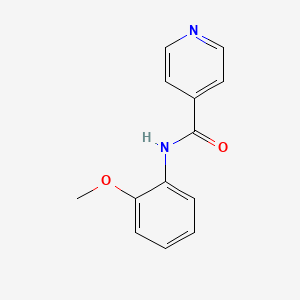
![6-Chloro-2-phenyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B3279932.png)

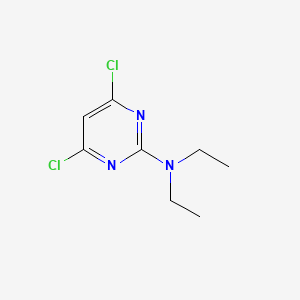

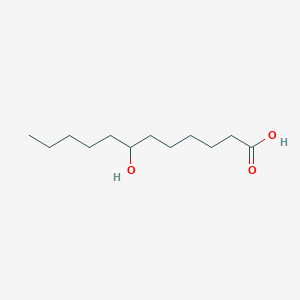

![(2R,3R,4S,5R)-2-(4,6-Diamino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B3279972.png)
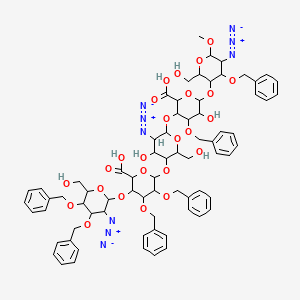
![3-Chlorobenzo[b]thieno[3,4-f][1,4]oxazepin-10(9H)-one](/img/structure/B3279978.png)
